2-(2-METHOXYPHENYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(2-Methoxyphenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone is a complex organic compound that features a methoxyphenyl group, a thienylsulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenyl, is prepared through the methoxylation of phenol.
Synthesis of the Thienylsulfonyl Intermediate: Thiophene is sulfonated to introduce the sulfonyl group.
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The methoxyphenyl and thienylsulfonyl intermediates are coupled with the piperazine ring under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and thienylsulfonyl groups may contribute to binding affinity and specificity, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but lacks the piperazine and thienylsulfonyl groups.
4-(2-Thienylsulfonyl)piperazine: Contains the piperazine and thienylsulfonyl groups but lacks the methoxyphenyl group.
Uniqueness
2-(2-Methoxyphenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler or less functionalized compounds.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-6-3-2-5-14(15)13-16(20)18-8-10-19(11-9-18)25(21,22)17-7-4-12-24-17/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGSGZSWLWZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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